molecular formula C9H11F2NO B15097094 2-(2,6-Difluorophenyl)-2-(methylamino)ethanol

2-(2,6-Difluorophenyl)-2-(methylamino)ethanol

Cat. No.: B15097094
M. Wt: 187.19 g/mol
InChI Key: YPLUUHIQUAXBLK-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-2-(methylamino)ethanol is an organic compound that belongs to the class of phenylethanolamines This compound features a difluorophenyl group and a methylamino group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-(methylamino)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzaldehyde and methylamine.

    Reaction: The aldehyde group of 2,6-difluorobenzaldehyde undergoes a reductive amination with methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-(methylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,6-difluorophenyl)-2-(methylamino)acetone.

    Reduction: Formation of 2-(2,6-difluorophenyl)-2-(methylamino)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-(methylamino)ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-(methylamino)ethanol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter release or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Difluorophenyl)-2-(ethylamino)ethanol: Similar structure with an ethylamino group instead of a methylamino group.

    2-(2,6-Difluorophenyl)-2-(dimethylamino)ethanol: Contains a dimethylamino group instead of a methylamino group.

    2-(2,6-Difluorophenyl)-2-(amino)ethanol: Lacks the methyl group on the amino moiety.

Uniqueness

2-(2,6-Difluorophenyl)-2-(methylamino)ethanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the difluorophenyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11F2NO/c1-12-8(5-13)9-6(10)3-2-4-7(9)11/h2-4,8,12-13H,5H2,1H3

InChI Key

YPLUUHIQUAXBLK-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=C(C=CC=C1F)F

Origin of Product

United States

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